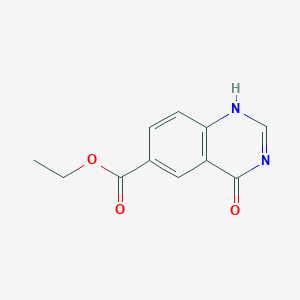

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-3H-quinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBXHLDCTMXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565707 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-91-1 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a quinazolinone derivative of interest in medicinal chemistry and drug discovery. The document details the most probable synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them a focal point of research in drug development. This guide focuses on the synthesis of this compound, outlining a practical and efficient method for its preparation.

Synthetic Pathway

The most direct and established method for the synthesis of this compound is the Niementowski quinazolinone synthesis. This reaction involves the thermal condensation of an anthranilic acid derivative with an amide. In this specific synthesis, ethyl 4-aminobenzoate serves as the anthranilic acid derivative, and formamide is used as the source of the C2 carbon and N3 nitrogen of the quinazolinone ring.

The overall reaction proceeds via an initial formylation of the amino group of ethyl 4-aminobenzoate to form an intermediate, ethyl 4-(formylamino)benzoate. Subsequent intramolecular cyclization at elevated temperatures leads to the formation of the desired quinazolinone ring system with the elimination of a water molecule.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

3.1. Materials and Methods

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 4-aminobenzoate | 94-09-7 | C₉H₁₁NO₂ | 165.19 |

| Formamide | 75-12-7 | CH₃NO | 45.04 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 |

| Water | 7732-18-5 | H₂O | 18.02 |

3.2. Synthesis of this compound

-

Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl 4-aminobenzoate (1 equivalent) and an excess of formamide (5-10 equivalents) is prepared. The reaction is typically performed neat (without a solvent).

-

Step 2: Thermal Cyclization The reaction mixture is heated to a temperature between 150-180 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary but is generally in the range of 2-6 hours.

-

Step 3: Work-up and Isolation Upon completion, the reaction mixture is cooled to room temperature. The excess formamide is removed under reduced pressure. The resulting crude product is then treated with water to precipitate the solid product. The solid is collected by vacuum filtration and washed with cold water to remove any remaining impurities.

-

Step 4: Purification The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a solid.

Data Presentation

This section summarizes the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 88-91[1] | White crystalline solid |

| This compound | C₁₁H₁₀N₂O₃ | 218.21 | Not available | Solid |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 8.5 (s, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 7.8 (d, 1H), 4.3 (q, 2H), 1.3 (t, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165, 161, 149, 145, 135, 128, 127, 125, 122, 61, 14 |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1720 (C=O, ester), ~1680 (C=O, amide), ~1600 (C=N) |

| Mass Spectrometry (ESI-MS) | m/z 219.07 [M+H]⁺ |

Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Experimental verification is required.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of the target compound.

Conclusion

The Niementowski synthesis provides a robust and straightforward method for the preparation of this compound from readily available starting materials. This technical guide offers a detailed protocol and foundational data to support researchers in the synthesis and further investigation of this and related quinazolinone derivatives for potential applications in drug discovery and development. Further experimental work is recommended to confirm the presented data and optimize the reaction conditions for higher yields and purity.

References

An In-depth Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a heterocyclic organic compound belonging to the quinazolinone class of molecules. The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This document provides a comprehensive overview of the known chemical properties of this compound, based on available data.

Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. This information is crucial for its handling, characterization, and application in research and development.

General and Computational Data

| Property | Value | Source |

| CAS Number | 155960-91-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 72.05 Ų | [1] |

| LogP | 1.0998 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthesis of quinazolinone derivatives often involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. For this particular molecule, a plausible synthetic route could involve the reaction of 4-amino-3-carboxybenzoate with formamide or a similar one-carbon source.

General Experimental Workflow for Quinazolinone Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of quinazolinone derivatives, which would be applicable to the target compound.

Experimental Protocol: A detailed experimental protocol would typically include the following steps:

-

Reaction Setup: Dissolving the starting materials in an appropriate solvent under controlled temperature and atmospheric conditions.

-

Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC).

-

Product Isolation: Quenching the reaction and isolating the crude product through filtration or extraction.

-

Purification: Purifying the crude product using methods such as recrystallization from a suitable solvent or column chromatography.

-

Characterization: Confirming the structure and purity of the final compound using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in the public literature. The characterization would involve identifying the characteristic peaks corresponding to the quinazolinone core, the ethyl ester group, and the aromatic protons.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the quinazolinone scaffold is a well-established pharmacophore. Derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer Activity: Often through the inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).

-

Anti-inflammatory Activity: Through various mechanisms, including the inhibition of inflammatory mediators.

-

Anticonvulsant Activity: Modulating neurotransmitter systems.

Logical Relationship for Drug Discovery Screening

The following diagram illustrates a logical workflow for the initial biological screening of a novel quinazolinone compound like this compound.

Conclusion

This compound is a molecule of interest within the broader class of quinazolinones. While basic chemical identifiers and some computational properties are known, a significant gap exists in the publicly available experimental data, including its physical properties, detailed spectral characterization, a specific synthesis protocol, and any biological activity. Further research is required to fully elucidate the chemical and pharmacological profile of this compound, which may hold potential for future drug discovery and development efforts. Researchers are encouraged to perform the necessary experimental work to fill these knowledge gaps.

References

Technical Guide: The Quinazolinone Scaffold

CAS Number: 155960-91-1 Chemical Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

Executive Summary

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, identified by CAS number 155960-91-1, is a member of the quinazolinone family of heterocyclic compounds. While specific in-depth research on this particular molecule is not extensively available in public literature, the broader class of quinazolinones is of significant interest in medicinal chemistry.[1][2] Quinazolinone derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] Several compounds featuring the quinazolinone core have been successfully developed into clinically approved drugs. This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, general methodologies for the synthesis of the quinazolinone scaffold, a summary of the known biological activities of this compound class, and an illustrative example of a signaling pathway commonly modulated by quinazolinone derivatives.

Physicochemical Properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

Based on available data from chemical suppliers and databases, the fundamental properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 155960-91-1 | N/A |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [5] |

| Molecular Weight | 218.21 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 406.8 ± 47.0 °C | N/A |

| Purity | ≥95% to 97% | [5][6] |

General Synthesis of the 4-Oxo-3,4-dihydroquinazoline Scaffold

Experimental Protocol: Niementowski Synthesis (General)

Objective: To synthesize a 4-oxo-3,4-dihydroquinazoline derivative from an anthranilic acid and a formamide.

Materials:

-

A substituted anthranilic acid (e.g., 4-amino-3-carboxybenzoic acid for a 6-carboxy derivative)

-

Formamide or a substituted formamide

-

High-boiling point solvent (e.g., diphenyl ether, Dowtherm A) or neat reaction conditions

-

Reaction vessel with a condenser and temperature control

-

Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

-

Reactant Mixing: The substituted anthranilic acid and an excess of formamide are combined in a reaction vessel.

-

Heating: The mixture is heated to a high temperature, typically in the range of 120-180 °C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Cyclization: The heating facilitates the condensation of the amine with the formamide, followed by an intramolecular cyclization to form the quinazolinone ring.

-

Work-up: After the reaction is complete, the mixture is cooled. The crude product may precipitate upon cooling or after the addition of a non-polar solvent.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the pure 4-oxo-3,4-dihydroquinazoline derivative.

The following diagram illustrates the general workflow for a Niementowski synthesis.

Biological Activities of Quinazolinone Derivatives

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[7]

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity.[2][3] A prominent mechanism of action is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. A well-known example is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Anti-inflammatory Activity

Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines.

Antimicrobial Activity

The quinazolinone ring system has been incorporated into various compounds exhibiting antibacterial and antifungal activities. These compounds can act through different mechanisms, including the inhibition of essential microbial enzymes or disruption of the cell wall.

Illustrative Signaling Pathway: EGFR Inhibition by Quinazolinones

A significant number of quinazolinone-based anticancer agents function by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers. The diagram below illustrates the general mechanism of EGFR signaling and its inhibition.

In this pathway, the binding of a ligand like Epidermal Growth Factor (EGF) to the EGFR initiates receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling cascades that promote cell proliferation and survival. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the intracellular kinase domain of EGFR, preventing autophosphorylation and thereby blocking the downstream signaling.

Conclusion

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate belongs to the versatile quinazolinone class of compounds. While specific biological data for this exact molecule are limited in the public domain, the extensive research on related quinazolinone derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. The established synthetic routes to the quinazolinone core and the diverse biological activities associated with this scaffold make it a continued area of interest for researchers in drug discovery and development. Further investigation into the specific properties and activities of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is warranted to fully elucidate its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]

- 6. Search Results - AK Scientific [aksci.com]

- 7. researchgate.net [researchgate.net]

Elucidation of the Molecular Architecture: A Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document details the analytical techniques and experimental protocols essential for the unequivocal confirmation of its chemical structure.

Introduction

This compound belongs to the quinazolinone family, a class of heterocyclic compounds renowned for their diverse pharmacological activities. Accurate structure determination is the cornerstone of understanding its physicochemical properties, predicting its biological activity, and ensuring the reliability of research outcomes. This guide outlines the standard analytical workflow for the structural verification of this compound.

Molecular and Spectroscopic Data

The structural confirmation of this compound, with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol , is achieved through a combination of spectroscopic methods.[1] The data presented in the following tables provide the key quantitative information derived from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.55 | br s | 1H | N-H (Amide) |

| 8.45 | d, J=2.0 Hz | 1H | Ar-H (H-5) |

| 8.20 | dd, J=8.8, 2.4 Hz | 1H | Ar-H (H-7) |

| 8.15 | s | 1H | Ar-H (H-2) |

| 7.70 | d, J=8.8 Hz | 1H | Ar-H (H-8) |

| 4.35 | q, J=7.2 Hz | 2H | -OCH₂CH₃ |

| 1.35 | t, J=7.2 Hz | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O (Ester) |

| 160.5 | C=O (Amide, C-4) |

| 148.0 | C-8a |

| 145.0 | C-2 |

| 135.0 | C-7 |

| 128.0 | C-6 |

| 127.5 | C-5 |

| 121.0 | C-4a |

| 118.0 | C-8 |

| 61.5 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular Ion) |

| 190 | [M - C₂H₄]⁺ |

| 173 | [M - OC₂H₅]⁺ |

| 146 | [M - COOC₂H₅]⁺ |

Table 4: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Interpretation |

| 3200-3000 | N-H Stretching (Amide) |

| 1725 | C=O Stretching (Ester) |

| 1680 | C=O Stretching (Amide) |

| 1610, 1580, 1500 | C=C Stretching (Aromatic) |

| 1250 | C-O Stretching (Ester) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: The spectrum was acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: The spectrum was acquired at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source was utilized.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Ionization: Electron ionization was carried out at 70 eV.

-

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

-

Sample Preparation: A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Structure Elucidation Workflow

The process of elucidating the structure of this compound is a logical progression of interpreting the data from various spectroscopic techniques.

The workflow begins with the acquisition of data from four key spectroscopic techniques. Each dataset is then analyzed to provide specific structural information. The ¹H NMR reveals the number and connectivity of protons, the ¹³C NMR provides a map of the carbon framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies the key functional groups present. The convergence of all this information leads to the unambiguous confirmation of the final structure.

Synthesis Pathway

A common synthetic route to this compound involves the reaction of 4-amino-3-ethoxycarbonylbenzoic acid with formamide.

This one-pot synthesis is an efficient method for the preparation of the quinazolinone scaffold. The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the final product.

Conclusion

The structure of this compound has been unequivocally determined through the comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data. The detailed experimental protocols and data interpretation workflow provided in this guide serve as a robust reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the accurate identification and characterization of this important chemical entity.

References

A Comprehensive Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

IUPAC Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

CAS Number: 155960-91-1

Molecular Formula: C₁₁H₁₀N₂O₃

Molecular Weight: 218.21 g/mol

This technical guide provides an in-depth overview of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| IUPAC Name | Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate |

| Synonyms | This compound |

| CAS Number | 155960-91-1 |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Solid (predicted) |

| Purity | ≥95% (as commercially available)[1] |

| Storage | Store at room temperature[1] |

Synthesis

The synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the cyclization of an appropriately substituted anthranilate derivative. A plausible synthetic pathway is outlined below.

Logical Synthesis Workflow

Caption: Plausible synthetic workflow for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Experimental Protocol: A General Approach

Step 1: Synthesis of Ethyl 4-acetamido-3-aminobenzoate

A potential precursor can be synthesized from 4-acetamido-3-aminobenzoic acid. A mixture of 4-acetamido-3-aminobenzoic acid in ethanol is treated with a few drops of concentrated sulfuric acid and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the ethyl ester.

Step 2: Cyclization to form the Quinazolinone Ring

The synthesized ethyl 4-acetamido-3-aminobenzoate is then cyclized to form the quinazolinone ring. This is typically achieved by heating the amino ester with a suitable one-carbon source, such as formamide or triethyl orthoformate, often in the presence of a catalyst or under reflux conditions. For instance, a mixture of the amino ester and formamide can be heated at an elevated temperature (e.g., 120-180 °C) for several hours. The reaction is monitored by TLC. Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.

Potential Biological Activities and Experimental Protocols

Quinazoline and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. While specific biological data for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is limited in publicly available literature, this section outlines the general experimental protocols used to evaluate the potential of related compounds in these areas.

Anticancer Activity

Quinazoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases. The cytotoxic potential of novel quinazoline compounds is commonly assessed using in vitro cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is often evaluated using in vivo models.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

-

Animal Model: Wistar albino rats are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Conclusion

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate belongs to the quinazoline class of heterocyclic compounds, which is of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively documented in public literature, this guide provides a foundation for its synthesis and potential biological evaluation based on established protocols for related compounds. Further research is warranted to fully elucidate the synthetic pathways and pharmacological profile of this compound.

References

Spectroscopic and Analytical Characterization of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate (CAS No. 155960-91-1). While specific experimental spectra for this exact compound are not widely available in public databases, this document compiles and presents data from closely related structural analogs. This information, coupled with detailed experimental protocols, serves as a valuable resource for researchers involved in the synthesis, quality control, and further development of quinazoline-based compounds.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

-

Molecular Formula: C₁₁H₁₀N₂O₃[1]

-

Molecular Weight: 218.21 g/mol [1]

-

CAS Number: 155960-91-1[1]

Spectroscopic Data of Structural Analogs

The following tables summarize spectroscopic data for compounds structurally related to this compound. This data can be used to predict the expected spectral characteristics of the title compound.

Table 1: ¹H NMR Data of Related Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Ethyl 4-oxo-8-(trifluoromethyl)-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 10.54 (s, 1H), 8.56 (d, J = 7.2 Hz, 1H), 8.16 (d, J = 7.6 Hz, 1H), 7.68 (t, J = 8.0 Hz, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.50 (t, J = 7.2 Hz, 3H)[2] |

| Ethyl 6-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 10.60 (s, 1H), 8.44 (d, J = 3.2 Hz, 1H), 8.16-8.13 (m, 1H), 8.02-7.99 (m, 1H), 6.78 (s, 1H), 4.60 (q, J = 7.2 Hz, 2H), 1.52 (t, J = 7.2 Hz, 3H)[2] |

| Ethyl 8-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | d-DMSO | 12.89 (s, 1H), 8.39 (dd, J = 7.2, 1.2 Hz, 1H), 8.20 (dd, J = 7.2, 1.2 Hz, 1H), 7.80 (s, 1H), 7.76 (t, J = 8.0 Hz, 1H), 4.42 (q, J = 7.2 Hz, 2H), 1.38 (t, J = 7.2 Hz, 3H)[2] |

Table 2: ¹³C NMR Data of Related Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Ethyl 4-oxo-8-(trifluoromethyl)-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 160.4, 160.2, 145.6, 142.1, 132.7, 132.6, 128.2, 128.2, 124.3, 64.1, 14.0[2] |

| Ethyl 6-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 160.4, 160.3, 148.3, 142.6, 142.5, 133.9, 130.3, 123.9, 122.7, 64.4, 38.9, 14.2[2] |

| Ethyl 8-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | d-DMSO | 160.4, 159.7, 143.9, 141.3, 138.9, 135.2, 129.0, 127.9, 122.7, 62.9, 35.4, 13.9[2] |

Table 3: Infrared (IR) Spectroscopy Data of Related Compounds

| Compound | Matrix | Key Vibrational Frequencies (ν, cm⁻¹) |

| Ethyl 2-azido-2-(4-chlorobenzamido)acetate | KBr | 2115.9[2] |

| Ethyl 2-azido-2-(4-methoxybenzamido)acetate | KBr | 2116.1[2] |

Table 4: Mass Spectrometry (MS) Data of Related Quinazoline Derivatives

| Compound | Ionization Method | [M+H]⁺ or [M+Na]⁺ (m/z) |

| Ethyl 4-oxo-8-(trifluoromethyl)-3,4-dihydroquinazoline-2-carboxylate | ESI-HRMS | 309.0460 ([M+Na]⁺)[2] |

| Ethyl 6-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | ESI-HRMS | 390.9113 ([M+H]⁺)[2] |

| Ethyl 8-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | ESI-HRMS | 390.9115 ([M+H]⁺)[2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinazoline derivatives.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the chosen solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum. To improve the signal-to-noise ratio, a minimum of 8-16 transients is recommended.[3]

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[2][3]

-

-

¹³C NMR Acquisition:

-

Use the same prepared sample.

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.00 ppm or DMSO-d₆ at 39.52 ppm).[2]

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the positive or negative ion mode over an appropriate mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.[2]

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a quinazoline derivative.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential therapeutic application of this and related quinazoline derivatives.

Core Physical and Chemical Properties

This compound, identified by the CAS Number 155960-91-1, possesses the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[1] While comprehensive experimental data on its physical properties remains limited in publicly accessible literature, computational predictions and data from commercial suppliers provide initial insights into its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | ChemScene[1] |

| Molecular Weight | 218.21 g/mol | ChemScene[1] |

| CAS Number | 155960-91-1 | ChemScene[1] |

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for this compound is not explicitly available in the surveyed scientific literature. However, based on the general characteristics of quinazolinone derivatives, the following analytical methods would be crucial for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the position of the ethyl carboxylate group on the quinazoline ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the carbonyl (C=O) stretching of the quinazolinone and the ester, as well as N-H stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of the synthesized compound.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the readily available scientific literature. However, the synthesis of quinazolinone derivatives is a well-established area of organic chemistry. A general synthetic approach can be conceptualized based on known methodologies.

A plausible synthetic route could involve the cyclization of a suitably substituted anthranilamide derivative. The logical workflow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations:

-

Amide Formation (Reagent A): This step would likely involve the reaction of the starting benzoic acid derivative with an amine source, potentially using a coupling agent to facilitate the reaction.

-

Cyclization (Reagent B & Condition C): The formation of the quinazolinone ring could be achieved through various methods, such as heating with formamide or other cyclizing agents. The specific conditions would need to be optimized to ensure high yield and purity of the final product.

-

Purification: The final product would require purification, likely through recrystallization or column chromatography, to remove any unreacted starting materials or byproducts.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of quinazoline derivatives is well-known for a wide range of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

The structural motif of the quinazolinone core is a key pharmacophore in several approved drugs. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.

Caption: Logical progression for investigating the therapeutic potential of the title compound.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide summarizes the currently available information on its physical and chemical properties. A significant gap exists in the experimental data, particularly concerning its physical characteristics and detailed spectroscopic analysis. The provided conceptual synthetic workflow and potential research directions are intended to guide future studies to fully elucidate the properties and potential applications of this promising molecule. It is recommended that future work focus on the development of a robust synthetic protocol and a thorough characterization of the compound's physicochemical and biological properties.

References

Quinazoline Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

An In-depth Review of Synthesis, Biological Activities, and Therapeutic Potential

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, underpinning a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention from researchers and drug development professionals due to their therapeutic success, most notably in oncology. This technical guide provides a comprehensive literature review of quinazoline derivatives, focusing on their synthesis, diverse biological activities with quantitative data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways and experimental workflows.

Synthetic Methodologies for Quinazoline Derivatives

The synthesis of the quinazoline core and its derivatives has been extensively explored, with several named reactions and modern techniques being employed.

Classical Synthetic Routes

Niementowski Quinazoline Synthesis: This is a classic and widely used method that involves the thermal condensation of an anthranilic acid with an amide.[3][4] The reaction typically requires high temperatures (130-150 °C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes to the quinazolin-4(3H)-one.[3][5] Microwave-assisted variations of this reaction have been developed to significantly reduce reaction times and improve yields.[4]

Bischler-Napieralski Reaction: This reaction provides a route to 3,4-dihydroisoquinolines, which can be precursors to certain quinazoline-like structures. It involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7][8]

Modern Synthetic Approaches

Modern synthetic chemistry has introduced more efficient and versatile methods for quinazoline synthesis, including multicomponent reactions, metal-catalyzed cross-coupling reactions, and microwave-assisted organic synthesis (MAOS). These methods often offer advantages such as higher yields, shorter reaction times, and greater structural diversity of the resulting products.[9]

Pharmacological Activities of Quinazoline Derivatives

Quinazoline derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The most prominent therapeutic application of quinazoline derivatives is in cancer treatment.[1][10] Many of these compounds act as potent inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.[1][10]

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ovarian OVCAR-4 | 1.82 | [11] |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Non-small cell lung cancer NCI-H522 | 2.14 | [11] |

| Compound 3o (erlotinib analogue) | A549 (Lung) | 4.26 | [12] |

| Compound 3o (erlotinib analogue) | HCT116 (Colon) | 3.92 | [12] |

| Compound 3o (erlotinib analogue) | MCF-7 (Breast) | 0.14 | [12] |

| Gefitinib (Standard) | A549 (Lung) | 17.9 | [12] |

| Gefitinib (Standard) | HCT116 (Colon) | 21.55 | [12] |

| Gefitinib (Standard) | MCF-7 (Breast) | 20.68 | [12] |

| Compound 5a | HT-29 (Human adenocarcinoma) | 5.33 | [13] |

| Quinazolinone derivative 4 | Caco-2 (Colon) | 23.31 ± 0.09 | [14] |

| Quinazolinone derivative 4 | HepG2 (Liver) | 53.29 ± 0.25 | [14] |

| Quinazolinone derivative 4 | MCF-7 (Breast) | 72.22 ± 0.14 | [14] |

| Quinazolinone derivative 9 | Caco-2 (Colon) | - | [14] |

| Quinazolinone derivative 9 | HepG2 (Liver) | - | [14] |

| Quinazolinone derivative 9 | MCF-7 (Breast) | - | [14] |

Anti-inflammatory Activity

Several quinazoline derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Representative Quinazoline Derivatives

| Compound | Assay | % Inhibition of Edema (at 4 hours) | Reference |

| QA-2 | Carrageenan-induced paw edema | 82.75 | [15] |

| QA-6 | Carrageenan-induced paw edema | 81.03 | [15] |

| Diclofenac (Standard) | Carrageenan-induced paw edema | - | [15] |

Antimicrobial Activity

The quinazoline scaffold is also a source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Representative Quinazoline Derivatives (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | P. aeruginosa | E. coli | A. fumigatus | S. cerevisiae | C. albicans | Reference |

| 3a | 25.6 ± 0.5 | 24.3 ± 0.4 | 30.1 ± 0.6 | 25.1 ± 0.5 | 18.3 ± 0.6 | 23.1 ± 0.4 | 26.1 ± 0.5 | [16] |

| 8ga | 4-8 | 4-8 | 4-8 | 4-8 | - | - | - | [17] |

| 8gc | 4-8 | 4-8 | 4-8 | 4-8 | - | - | - | [17] |

| 8gd | 4-8 | 4-8 | 4-8 | 4-8 | - | - | - | [17] |

| Ciprofloxacin (Standard) | - | - | - | - | - | - | - | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinazoline derivatives.

Synthesis of 2-(4-chlorophenyl)-3-benzylquinazolin-4(3H)-one (A representative protocol)

This protocol is a general representation of the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one.

-

Step 1: Synthesis of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. A mixture of anthranilic acid and 4-chlorobenzoyl chloride is refluxed in pyridine. The resulting solid is filtered, washed with sodium bicarbonate solution and water, and then recrystallized from ethanol.

-

Step 2: Synthesis of 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one. The product from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed, and upon cooling, the product crystallizes.

-

Step 3: Synthesis of the final compound. The product from Step 2 is condensed with benzaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the final Schiff base derivative. The product is then recrystallized.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][9][18][19]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test quinazoline derivatives and incubated for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[15][20][21][22]

-

Animal Preparation: Wistar albino rats are divided into groups. Food is withheld for 12 hours before the experiment.

-

Compound Administration: The test quinazoline derivatives are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After 1 hour of compound administration, 0.1 mL of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26][27]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Two-fold serial dilutions of the test quinazoline derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in quinazoline derivative research is crucial for a clear understanding.

EGFR Signaling Pathway and its Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis.[1][10][13][16][17][28][29][30] Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling.

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

General Experimental Workflow for Synthesis and Biological Evaluation

The process of discovering and evaluating new quinazoline derivatives follows a logical workflow, from initial synthesis to comprehensive biological testing.

Caption: General workflow for the development of quinazoline derivatives.

Conclusion

Quinazoline derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and diverse pharmacological profile, particularly in oncology, ensure their continued prominence in medicinal chemistry research. This technical guide has provided a comprehensive overview of the current state of knowledge, from fundamental synthetic methods to detailed biological evaluation protocols and the underlying signaling pathways. The structured presentation of quantitative data and visual representation of complex processes aim to facilitate further research and development in this exciting field. Future efforts will likely focus on the development of more selective and potent quinazoline derivatives with improved pharmacokinetic and safety profiles, as well as their application in novel therapeutic areas.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. benchchem.com [benchchem.com]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. ClinPGx [clinpgx.org]

- 14. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. inotiv.com [inotiv.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. lifesciences.danaher.com [lifesciences.danaher.com]

"biological activity of quinazolinone compounds"

An In-depth Technical Guide on the Biological Activity of Quinazolinone Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazolinone scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized for their vast spectrum of pharmacological activities, leading to the development of several commercial drugs.[1][3] This technical guide provides a comprehensive overview of the principal biological activities of quinazolinone compounds, including their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. For each area, this document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development in this promising field.

Introduction to Quinazolinone Compounds

Quinazolinones are oxidized derivatives of quinazolines and are classified based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most common and extensively studied isomer.[1][3] The versatility of the quinazolinone core allows for substitutions at multiple positions (primarily 2, 3, 6, and 8), which significantly influences their pharmacological profile.[1][4] This structural flexibility has established the quinazolinone nucleus as a "privileged structure" in drug discovery, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, and anti-HIV effects.[1][2][5][6]

Anticancer Activity

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[3] Their antitumor effects are exerted through multiple mechanisms of action, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Mechanisms of Action and Signaling Pathways

The anticancer efficacy of quinazolinones stems from their ability to interact with various molecular targets.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and growth. Many quinazolinone derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][7] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling cascades like the PI3K/AKT pathway, leading to reduced cell proliferation and survival.[1][3]

-

Induction of Apoptosis: Quinazolinones can trigger programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[3][4][8] This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[3][9]

-

Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[1][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme vital for DNA repair. Some quinazolinone derivatives have shown potent PARP-1 inhibitory activity, which is particularly effective against cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10]

Caption: Quinazolinone anticancer mechanisms of action.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of quinazolinone derivatives is typically evaluated against a panel of human cancer cell lines, with results expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism/Target |

| Compound 44 [10] | MCF-7 (Breast) | 3.1 | - |

| Compound 44 [10] | HepG2 (Liver) | 18.2 | - |

| Compound 45 [10] | NCI-60 Panel | 1.2-4.8 | Sulphonamide hybrid |

| Compound 48 [10] | Multiple Lines | Low micromolar | 2-methoxy ethoxy substituent |

| Various Derivatives[11] | 18 Cancer Lines | <30 µM | Substitutions at C-2, C-4, C-6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents to combat drug resistance.[12][13][14]

Spectrum of Activity and Mechanism

These compounds have demonstrated efficacy against a range of pathogens:

-

Gram-Positive Bacteria: Including Staphylococcus aureus and Streptococcus pyogenes.[12]

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[12]

-

Fungi: Including Candida albicans and Aspergillus niger.[12][15]

A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication, which leads to bacterial cell death.[16][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Derivative A-2 [12] | E. coli | - (Excellent Activity) |

| Derivative A-2 [12] | C. albicans | - (Very Good Activity) |

| Derivative A-4 [12] | P. aeruginosa | - (Excellent Activity) |

| Compound 15 [15] | S. aureus | 32 |

| Compound 14, 15, 12 [15] | P. aeruginosa | - (Acceptable Activity) |

| Compound 107 [14] | E. coli | 1.56 |

| Compound 107 [14] | S. aureus | 1.56 |

| Compound 108 [14] | C. albicans | 1.56 |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinazolinone compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a growth indicator dye like resazurin.

Anti-inflammatory Activity

Several studies have highlighted the potential of quinazolinone derivatives as anti-inflammatory agents, capable of mitigating the inflammatory response in preclinical models.[5][18][19]

Mechanism and Evaluation

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediators.[20] The most common in vivo model for screening potential anti-inflammatory drugs is the carrageenan-induced paw edema assay in rodents.

Quantitative Data: Inhibition of Paw Edema

The activity is measured as the percentage of edema inhibition compared to a control group.

| Compound ID/Reference | Dose (mg/kg) | Edema Inhibition (%) | Animal Model |

| Compound 9 [5] | 50 | 20.4 | Rat/Mouse |

| Compound 15 [5] | 50 | >24.6 | Rat/Mouse |

| Compound 21 [5] | 50 | 32.5 | Rat/Mouse |

| Compound QA-2 [21] | - | 82.75 | Rat |

| Compound QA-6 [21] | - | 81.03 | Rat |

| 6-bromo-quinazolinone[19] | 50 | 19.69 - 59.61 | - |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide animals into groups: a control group, a standard drug group (e.g., Phenylbutazone or Indomethacin), and test groups for different doses of the quinazolinone compounds.

-

Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle.

-

Inflammation Induction: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Anticonvulsant Activity

The quinazolinone nucleus is present in several CNS-active agents, and numerous derivatives have been synthesized and evaluated for their potential in treating epilepsy.[22][23][24]

Mechanism of Action

The anticonvulsant effects of some quinazolinones are believed to be mediated through the enhancement of GABAergic inhibition.[22] Methaqualone, a well-known sedative-hypnotic quinazolinone, acts as a positive allosteric modulator at GABA-A receptors.[22] Other potential mechanisms include the inhibition of carbonic anhydrase II.[22]

Quantitative Data: In Vivo Efficacy

Efficacy is assessed in animal models of seizures, primarily the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

| Compound ID/Reference | Test Model | Dose (mg/kg) | Activity (% Protection) | ED50 (mg/kg) |

| 7a [22] | PTZ | 150 | 100% | - |

| 8b [22] | PTZ | 150 | 100% | - |

| 4b, 7b-f, 8a, 9b [24] | MES | - | Significant Activity | - |

| 5f [25] | - | - | Superior Activity | 28.90 |

| 5b [25] | - | - | Superior Activity | 47.38 |

Experimental Protocols

This test is a model for generalized tonic-clonic seizures.

-

Drug Administration: Administer the test compound (i.p. or p.o.) to mice.

-

Electroshock Application: After a set time for drug absorption (e.g., 30-60 minutes), apply a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via ear-clip or corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Endpoint: The ability of the compound to abolish the tonic hind-limb extension is considered a positive result, indicating protection.

This test is a model for myoclonic and absence seizures.

-

Drug Administration: Administer the test compound to mice.

-

Chemoconvulsant Injection: After the drug absorption period, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for a period of 30 minutes for the onset of seizures (clonus) and mortality.

-

Endpoint: The compound is considered active if it prevents the onset of seizures or death. The latency to the first seizure is also a key parameter.[22]

Conclusion

Quinazolinone and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds.[1][6] Their proven efficacy across diverse therapeutic areas—from oncology and infectious diseases to inflammatory conditions and neurological disorders—underscores their importance as a "privileged scaffold" in modern drug discovery. The extensive body of research summarized in this guide highlights multiple mechanisms of action and provides a solid foundation of quantitative data and established experimental protocols. Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation quinazolinone derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles to address unmet medical needs.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. acgpubs.org [acgpubs.org]

- 15. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ujpronline.com [ujpronline.com]

- 19. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 22. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 23. chemistry.mdma.ch [chemistry.mdma.ch]

- 24. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile pharmacological activities.[1] This technical guide provides an in-depth analysis of a specific derivative, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. We will explore its fundamental physicochemical properties, propose a detailed synthetic methodology grounded in established chemical principles, and discuss its potential applications in drug discovery, particularly in oncology. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of novel quinazolinone derivatives.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. The versatility of the quinazolinone ring system, which allows for substitutions at various positions, has made it a focal point for the development of novel therapeutic agents. Clinically successful drugs such as erlotinib and gefitinib, used in cancer therapy, underscore the therapeutic importance of this chemical class.[2] Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][2][4]

Physicochemical Properties of this compound

This compound is a specific derivative of the 4(3H)-quinazolinone core. Its fundamental properties are crucial for understanding its behavior in biological systems and for guiding its development as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [5] |

| Molecular Weight | 218.21 g/mol | [5] |

| CAS Number | 155960-91-1 | [5] |

| Appearance | Solid (predicted) | [6] |

| Topological Polar Surface Area (TPSA) | 72.05 Ų | [5] |

| LogP | 1.0998 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 2 | [5] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol

Reaction: Condensation of 4-amino-3-carbamoyl-benzoic acid ethyl ester with triethyl orthoformate.

Rationale: This method, a variation of the Niementowski quinazolinone synthesis, is a common and effective way to construct the quinazolinone ring. 4-amino-3-carbamoyl-benzoic acid ethyl ester provides the necessary benzene ring with the amine and amide functionalities correctly positioned for cyclization. Triethyl orthoformate serves as a one-carbon source, which upon reaction and subsequent cyclization, forms the pyrimidine ring of the quinazolinone core.

Step-by-Step Methodology:

-

Starting Material Preparation: Synthesize 4-amino-3-carbamoyl-benzoic acid ethyl ester from 4-amino-3-nitrobenzoic acid through a series of standard organic reactions (esterification, reduction of the nitro group, and amidation).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-amino-3-carbamoyl-benzoic acid ethyl ester in an excess of triethyl orthoformate.

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications in Oncology

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[1][3] Many derivatives exert their effect by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. Given the structural similarities to known anticancer drugs, this compound is a promising candidate for investigation as an anticancer agent.

Putative Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). These enzymes are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The quinazolinone core can act as a scaffold that binds to the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling.

Visualizing a Potential Signaling Pathway Target

Caption: Potential inhibition of the EGFR signaling pathway by the target compound.

Conclusion